(S,S)-(+)-1,2-Cycloheptanediol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S)-cycloheptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYPPXGEIQTVPI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to (S,S)-(+)-1,2-Cycloheptanediol: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-(+)-1,2-Cycloheptanediol is a C₂-symmetric chiral diol that serves as a valuable building block in modern asymmetric synthesis. Its stereochemically defined structure, derived from the seven-membered cycloheptane ring, offers unique conformational properties that are instrumental in the creation of chiral ligands, auxiliaries, and complex molecular targets. This guide provides a comprehensive overview of its chemical structure and properties, details its stereoselective synthesis via the Sharpless Asymmetric Dihydroxylation, explores its applications in asymmetric catalysis, and furnishes detailed experimental protocols for its preparation and characterization.

Introduction: The Significance of C₂-Symmetric Diols in Asymmetric Synthesis

Chiral 1,2-diols are a cornerstone of asymmetric synthesis, providing a robust platform for inducing stereoselectivity in a vast array of chemical transformations.[1] Their utility stems from the two stereogenic centers, which, when present in a C₂-symmetric arrangement, can create a highly predictable and ordered chiral environment. This controlled environment is paramount when these diols are incorporated into ligands for metal-catalyzed reactions or used as chiral auxiliaries to direct the stereochemical outcome of a reaction.[2]

(S,S)-(+)-1,2-Cycloheptanediol belongs to this critical class of molecules. The seven-membered ring imparts a greater degree of conformational flexibility compared to its five- and six-membered ring counterparts, (S,S)-1,2-cyclopentanediol and (S,S)-1,2-cyclohexanediol. This unique structural feature can influence the steric and electronic properties of derivative catalysts and auxiliaries, potentially offering novel reactivity and selectivity profiles. This guide aims to serve as a technical resource for researchers seeking to harness the synthetic potential of this specific chiral building block.

Chemical Structure and Physicochemical Properties

The fundamental identity of (S,S)-(+)-1,2-cycloheptanediol is defined by its molecular structure and resulting physical properties.

Molecular Structure

(S,S)-(+)-1,2-Cycloheptanediol, also known as (1S,2S)-cycloheptane-1,2-diol, consists of a seven-membered cycloalkane ring substituted with two hydroxyl groups on adjacent carbons (vicinal diol). The stereochemical descriptors "(S,S)" indicate that both chiral centers at positions 1 and 2 possess the S-configuration. This results in a trans relationship between the two hydroxyl groups.

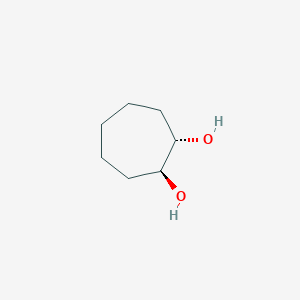

Molecular Diagram:

Caption: 2D projection of (S,S)-(+)-1,2-cycloheptanediol structure.

Physicochemical Data

Quantitative data is essential for experimental design, including reaction setup, purification, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | (1S,2S)-Cycloheptane-1,2-diol | - |

| CAS Number | 20225-24-5 | [3] |

| Molecular Formula | C₇H₁₄O₂ | [4][5] |

| Molecular Weight | 130.18 g/mol | [4][5] |

| Appearance | Expected to be a white to off-white crystalline solid | [6] (by analogy) |

| Melting Point | Data not available; trans-racemate melts at 64-65 °C. The analogous trans-(1S,2S)-cyclohexanediol melts at 101-104 °C. | [7] |

| Specific Rotation [α]D | Positive value ("+"); exact value not found in cited literature. | - |

| Solubility | Expected to be soluble in methanol, ethanol, and chloroform. | [7] (by analogy) |

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation

The most reliable and widely adopted method for synthesizing enantiopure (S,S)-(+)-1,2-cycloheptanediol is the Sharpless Asymmetric Dihydroxylation (AD) of cycloheptene.[3][8] This powerful, Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.

Causality of Reagent Choice

The success of the Sharpless AD reaction hinges on the specific formulation of the reagent mixture, commercially available as AD-mix. To obtain the (S,S)-diol, AD-mix-α is the reagent of choice.

-

Cycloheptene: The prochiral alkene substrate.

-

Osmium Tetroxide (K₂OsO₂(OH)₄): The primary oxidant, used in catalytic amounts due to its high cost and toxicity.[3]

-

(DHQ)₂PHAL: The chiral ligand present in AD-mix-α. This dihydroquinine-based phthalazine ligand creates a C₂-symmetric chiral pocket around the osmium center. This pocket preferentially binds one face of the cycloheptene double bond, directing the dihydroxylation to occur from that face and thus establishing the (S,S) stereochemistry.[8]

-

Potassium Ferricyanide (K₃[Fe(CN)₆]): The stoichiometric re-oxidant. After the initial dihydroxylation, the osmium is in a reduced Os(VI) state. The ferricyanide re-oxidizes it back to the active Os(VIII) state, allowing the catalytic cycle to continue.[3]

-

Potassium Carbonate (K₂CO₃): A base used to maintain the optimal reaction pH, as the catalytic cycle proceeds more rapidly under slightly basic conditions.[9]

-

tert-Butanol/Water: The biphasic solvent system in which the reaction is typically performed.

Mechanism of Stereoselection

The stereochemical outcome of the Sharpless AD reaction is highly predictable. The reaction proceeds through a [3+2] cycloaddition of the alkene with the chiral osmium tetroxide-ligand complex, forming a cyclic osmate ester intermediate.[3] Subsequent hydrolysis of this intermediate releases the chiral diol.

The choice between AD-mix-α and its pseudoenantiomeric counterpart, AD-mix-β, dictates which enantiomer of the diol is formed. A well-established mnemonic helps predict the outcome:

Sharpless Mnemonic for Stereoselectivity:

Caption: Mnemonic for predicting the stereochemical outcome of the Sharpless AD.

For cycloheptene, using AD-mix-α, which contains the (DHQ)₂PHAL ligand, results in the delivery of the hydroxyl groups to the bottom (re or α) face of the alkene, yielding the desired (1S,2S)-cycloheptane-1,2-diol.

Experimental Protocol: Synthesis of (S,S)-(+)-1,2-Cycloheptanediol

This protocol is based on the standard procedure for the Sharpless Asymmetric Dihydroxylation.[10]

Materials:

-

AD-mix-α

-

tert-Butanol

-

Water

-

Cycloheptene

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-α (1.4 g per 1 mmol of cycloheptene), tert-butanol (5 mL per 1 mmol), and water (5 mL per 1 mmol).

-

Stir the mixture vigorously at room temperature until two clear phases form and the aqueous layer turns a clear orange color.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add cycloheptene (1.0 equivalent) to the cold, stirring mixture.

-

Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent and staining with potassium permanganate). The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1 mmol of cycloheptene) and allow the mixture to warm to room temperature, stirring for 1 hour to quench the remaining oxidant.

-

Add ethyl acetate to the mixture and stir. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with a saturated NaCl solution (brine), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude diol by flash column chromatography on silica gel, typically using a gradient eluent of hexanes and ethyl acetate.

Expected Outcome: This procedure typically affords the chiral diol in good yield (often >80%) and high enantiomeric excess (ee >90%).

Applications in Asymmetric Synthesis

The primary value of (S,S)-(+)-1,2-cycloheptanediol lies in its role as a precursor to chiral ligands and auxiliaries. While specific, documented applications for the cycloheptane derivative are less common than for its cyclohexane analog, the principles of its use are well-established.

Precursor to Chiral Ligands

Chiral diols are readily converted into other functional groups, such as diamines and diphosphines, which are foundational components of many successful classes of chiral ligands used in transition-metal catalysis.[11]

Workflow for Chiral Ligand Synthesis:

Caption: Synthetic pathways from a chiral diol to common ligand classes.

The resulting chiral diamines can be used to synthesize Salen-type ligands for asymmetric epoxidations, while diphosphine ligands are widely employed in asymmetric hydrogenation reactions.

Chiral Auxiliaries

A chiral auxiliary is a temporary functional group that is attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved, leaving behind an enantiomerically enriched product. Chiral diols can be converted into acetals with keto-esters, which then direct diastereoselective alkylation reactions.

Characterization

Standard spectroscopic methods are used to confirm the structure and purity of the synthesized (S,S)-(+)-1,2-cycloheptanediol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show complex multiplets for the cycloheptane ring protons. The key signals are the protons on the carbons bearing the hydroxyl groups (C1-H and C2-H), which would likely appear as a multiplet in the 3.0-4.0 ppm range. The hydroxyl protons (O-H) will appear as a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the ring. The carbons attached to the hydroxyl groups (C1 and C2) are the most deshielded of the sp³ carbons and are expected to resonate in the 60-80 ppm region.[12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a prominent, broad absorption band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. Absorptions corresponding to C-H stretching of the cycloalkane ring will appear just below 3000 cm⁻¹. The IR spectrum for the racemic trans-1,2-cycloheptanediol is available for comparison.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product, the diol is often derivatized (e.g., as a diacetate or dibenzoate) and analyzed using a chiral stationary phase column.

Safety and Handling

-

GHS Classification (Anticipated): May cause eye irritation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are required.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat should be worn.

-

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust. Ensure adequate ventilation. Keep away from strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

(S,S)-(+)-1,2-Cycloheptanediol is a synthetically valuable chiral molecule whose access is reliably achieved through the Sharpless Asymmetric Dihydroxylation of cycloheptene. Its C₂-symmetric structure and the unique conformational properties of its seven-membered ring make it a promising, albeit underutilized, scaffold for the development of novel chiral ligands and auxiliaries. This guide provides the foundational knowledge—from its core properties and stereoselective synthesis to its potential applications and safe handling—required for its effective integration into advanced synthetic chemistry programs.

References

-

Sharpless asymmetric dihydroxylation. In Wikipedia; 2023. [Link]

-

Ullah, F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2678. [Link]

-

1,2-Cycloheptanediol, trans-. NIST Chemistry WebBook. [Link]

-

cis-1,2-Cycloheptanediol. PubChem. [Link]

-

Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science. [Link]

-

Safety Data Sheet: 1,2-Hexanediol. Carl ROTH. [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

Chiral GC analysis of the trans-S,S-1,2-cyclohexanediol acetates. ResearchGate. [Link]

-

Chemical Properties of 1,2-Cycloheptanediol, trans- (CAS 13553-19-0). Cheméo. [Link]

-

trans-1,2-Cyclohexanediol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. [Link]

-

Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Organic Chemistry Portal. [Link]

-

1,2-Cyclopentanediol, trans-. NIST Chemistry WebBook. [Link]

-

Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. PMC. [Link]

-

trans-1,2-Cyclopentanediol. PubChem. [Link]

-

Supplementary Information for An Efficient Didehydroxylation Method for the Biomass-Derived Polyols Glycerol and Erythritol. The Royal Society of Chemistry. [Link]

-

Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. MDPI. [Link]

-

Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification. The Royal Society of Chemistry. [Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

-

How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol. Reddit. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Catalytic asymmetric C–H insertion reactions of vinyl carbocations. eScholarship.org. [Link]

-

Cyclohexane-1,2-diol. In Wikipedia; 2023. [Link]

-

Catalytic asymmetric cycloaddition reactions of enoldiazo compounds. PMC. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification. The Royal Society of Chemistry. [Link]

-

A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications. [Link]

Sources

- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. 1,2-Cycloheptanediol, trans- [webbook.nist.gov]

- 4. cis-1,2-Cycloheptanediol | C7H14O2 | CID 11768603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. TRANS-1,2-CYCLOHEXANEDIOL CAS#: 1460-57-7 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. carlroth.com [carlroth.com]

The Seven-Membered Ring Challenge: A Guide to 1,2-Cycloheptanediol Conformational Analysis

Topic: Conformational Analysis of trans-1,2-Cycloheptanediol vs. cis Isomer Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Chemists, and Drug Discovery Specialists

Executive Summary

The conformational analysis of seven-membered rings (cycloheptanes) presents a unique challenge compared to the rigid chair of cyclohexane. For medicinal chemists and structural biologists, understanding the behavior of 1,2-cycloheptanediol is critical. Unlike six-membered rings, where conformational preferences are binary (axial vs. equatorial), seven-membered rings exist in a fluxional landscape of Twist-Chairs (TC) and Twist-Boats (TB) .

This guide provides a definitive technical framework for distinguishing cis- and trans-1,2-cycloheptanediol. It synthesizes thermodynamic stability, intramolecular hydrogen bonding (IHB) dynamics, and spectroscopic signatures (NMR/IR) to provide actionable protocols for structural assignment.

Part 1: Theoretical Framework & Energetics

The Conformational Landscape of Cycloheptane

Before analyzing the diol substituents, one must understand the parent ring. Cycloheptane is highly flexible with a low barrier to pseudorotation.

-

Global Minimum: Twist-Chair (TC) (C

symmetry). -

Local Minimum: Chair (C) (C

symmetry), typically ~2-3 kcal/mol higher than TC. -

Transition States: Boat and Twist-Boat forms act as energetic bridges.

The cis-1,2-Cycloheptanediol Isomer

The cis isomer is characterized by substituents located on the same face of the ring.[1]

-

Conformation: The cis-diol predominantly adopts a Twist-Chair conformation where the hydroxyl groups occupy pseudo-axial (a') and pseudo-equatorial (e') positions.

-

Stabilization: This

arrangement creates a dihedral angle ( -

Thermodynamics: In non-polar solvents (e.g., CCl

, CDCl

The trans-1,2-Cycloheptanediol Isomer

The trans isomer places substituents on opposite faces.

-

Conformation: In a standard chair-like geometry, trans substituents would be pseudo-diequatorial (e'/e') .

-

The "Anti" Problem: In a rigid six-membered ring, trans-diequatorial groups are anti-periplanar (180°), making IHB impossible. However, cycloheptane is flexible. The trans-cycloheptanediol can undergo ring distortion (pseudorotation) to reduce the O-C-C-O dihedral angle from ~120-150° down toward ~60-80°.

-

Energetic Cost: While transcan form an IHB, doing so introduces torsional strain into the ring backbone. Therefore, the trans-IHB is generally weaker and the population of H-bonded conformers is lower compared to the cis isomer.

Part 2: Comparative Data & Solvent Effects

The following table summarizes the physicochemical distinctions between the isomers in a non-polar environment (298 K).

| Feature | cis-1,2-Cycloheptanediol | trans-1,2-Cycloheptanediol |

| Dominant Conformer | Twist-Chair (TC) | Distorted Twist-Chair / Mixture |

| Substituent Orientation | Pseudo-axial / Pseudo-equatorial | Pseudo-diequatorial (distorted) |

| H-Bond Geometry | Ideal Gauche (~60°) | Distorted Gauche (>60°) |

| IHB Strength ( | Strong (~2.5 - 3.5 kcal/mol) | Weak / Moderate |

| IR | Significant Redshift (~3550 cm | Minor Redshift (~3580-3600 cm |

| Vicinal Coupling ( | Small/Medium (3 - 5 Hz) | Variable (Average of large/small) |

Part 3: Experimental Protocols (Self-Validating)

Protocol A: IR Dilution Study (The "Gold Standard" for H-Bonding)

Objective: Distinguish intramolecular (isomer-specific) vs. intermolecular (concentration-dependent) H-bonding.

-

Preparation: Prepare a 0.1 M stock solution of the diol in dry CCl

(carbon tetrachloride) or CH -

Serial Dilution: Dilute to 0.01 M, 0.001 M, and 0.0005 M.

-

Acquisition: Record FTIR spectra in the 3800–3200 cm

region. -

Analysis:

-

Free -OH: Sharp peak at ~3630 cm

. -

Bonded -OH: Broad peak at lower wavenumber.

-

Decision Logic:

-

If the ratio of Free/Bonded peaks remains constant across dilutions

Intramolecular (Diagnostic of conformation). -

cis-Isomer will show a dominant, concentration-independent bonded peak at lower wavenumbers (stronger IHB).

-

trans-Isomer will show a larger "Free -OH" population or a bonded peak closer to the free region (weaker IHB).

-

-

Protocol B: H NMR Karplus Analysis

Objective: Determine the dihedral angle of the H-C-C-H moiety to assign stereochemistry.

-

Solvent: Use CDCl

(non-polar) to maintain H-bonds, then DMSO-d -

Target Signal: Locate the carbinol protons (CH-OH) typically at

3.5–4.0 ppm. -

Decoupling: If signals are complex, perform homonuclear decoupling or use 2D J-resolved spectroscopy.

-

Interpretation (

):-

cis (gauche H-H): The H-C-C-H dihedral is ~60°.[1] According to the Karplus equation,

should be small (2–5 Hz) . -

trans (anti-like H-H): If the ring is in a pseudo-diequatorial form, the H-C-C-H dihedral approaches 160-180°.

should be large (8–11 Hz) . -

Note: Due to the fluxionality of the trans isomer, you may observe a time-averaged coupling (e.g., 6-7 Hz). Cooling the sample (Variable Temperature NMR to -60°C) can freeze the conformers and resolve the large trans-diaxial coupling.

-

Part 4: Visualization of Logic & Pathways

Workflow: Structural Assignment Logic

This diagram illustrates the decision tree for assigning the isomer based on spectral data.

Caption: Logical workflow for distinguishing cis/trans isomers using IR and NMR data.

Conformational Energy Landscape

This diagram visualizes the stability relationship and the role of Hydrogen Bonding.

Caption: Energetic landscape showing the stabilization of the Cis-Twist-Chair via H-bonding.

References

-

Conformational Analysis of Medium Rings. LibreTexts Chemistry. Available at: [Link]

-

Intramolecular Hydrogen Bonding in 1,2-Diols. National Institutes of Health (PMC). Available at: [Link]

-

Karplus Equation and Vicinal Coupling. Michigan State University Chemistry. Available at: [Link]

-

Crystal Structure of cis-cycloheptane-1,2-diol. PubMed Central. Available at: [Link]

Sources

Technical Guide: Optical Rotation and Stereochemical Analysis of (S,S)-1,2-Cycloheptanediol

The following is an in-depth technical guide on the optical rotation and physicochemical characterization of (S,S)-1,2-cycloheptanediol, designed for researchers in asymmetric synthesis and medicinal chemistry.

Executive Summary

(S,S)-1,2-Cycloheptanediol (CAS: 142583-61-7 for the (S,S) enantiomer; 10466-61-2 for the racemate) is a pivotal chiral building block and auxiliary in asymmetric catalysis. Unlike its six-membered analog, cyclohexane-1,2-diol, the seven-membered ring imparts unique conformational flexibility and steric properties, making it valuable for designing chiral ligands (e.g., phospholanes, crown ethers) and in the resolution of carbonyl compounds.

This guide provides the specific optical rotation data, synthesis pathways, and validation protocols required for the high-purity application of this compound. The core data point for the (S,S)-enantiomer in methanol is typically dextrorotatory, with

Physicochemical Profile & Stereochemistry[1][2]

Structural Characteristics[3]

-

IUPAC Name: (1S,2S)-Cycloheptane-1,2-diol

-

Molecular Formula: C

H -

Molecular Weight: 130.19 g/mol

-

Chirality: The trans-isomer possesses

symmetry, eliminating meso characteristics found in the cis-isomer (1R,2S). -

Conformation: The cycloheptane ring adopts a twisted chair/boat conformation to minimize transannular strain. The hydroxyl groups in the (S,S)-trans isomer are generally oriented to minimize diaxial interactions, though the flexibility of the seven-membered ring allows for multiple low-energy conformers.

Optical Rotation Data

The specific rotation is a critical purity indicator. Literature values can vary slightly based on concentration and temperature.

| Parameter | Value | Conditions | Ref |

| Specific Rotation | +13.5^\circ$ | [1, 2] | |

| Specific Rotation | +11.8^\circ$ | [3] | |

| Specific Rotation | +12.1^\circ$ | [2] | |

| Enantiomeric Excess (ee) | >99% | Determined via Chiral HPLC/GC | [1] |

Note on Solvent Effects:

While (1S,2S)-1,2-cyclohexanediol is strongly dextrorotatory (

Synthesis and Resolution Pathways

The production of enantiopure (S,S)-1,2-cycloheptanediol is typically achieved through Hydrolytic Kinetic Resolution (HKR) or Enzymatic Resolution .

Hydrolytic Kinetic Resolution (HKR)

The Jacobsen HKR uses a chiral (salen)Co(III) complex to selectively hydrolyze the racemic epoxide.

-

Substrate: Cycloheptene oxide (racemic).

-

Catalyst: (S,S)-(salen)Co(OAc).

-

Mechanism: The catalyst preferentially hydrolyzes the (S,S)-epoxide (or (R,R) depending on ligand choice) to the diol, leaving the unreacted epoxide enriched in the opposite enantiomer.

-

Yield/Selectivity: Cycloheptene oxide is more challenging than propylene oxide; ee values for the diol can range from 90-98% after recrystallization.

Enzymatic Resolution

Lipase-catalyzed transesterification is a robust alternative.

-

Enzyme: Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CALB).

-

Acyl Donor: Vinyl acetate.

-

Solvent: Organic solvent (e.g., MTBE, DIPE).

-

Process: The lipase selectively acetylates one enantiomer of the racemic diol.

Workflow Visualization

The following diagram illustrates the HKR pathway for isolating the (S,S)-diol.

Figure 1: Hydrolytic Kinetic Resolution workflow for the isolation of (S,S)-1,2-cycloheptanediol.

Experimental Protocols

Polarimetry Measurement Protocol

To ensure reproducible

-

Sample Preparation:

-

Weigh exactly

of dry (S,S)-1,2-cycloheptanediol. -

Transfer to a

volumetric flask. -

Dissolve in HPLC-grade Methanol (MeOH).

-

Equilibrate to

in a water bath.

-

-

Instrument Setup:

-

Use a digital polarimeter with a Sodium D-line lamp (

). -

Cell path length:

(100 mm). -

Zero the instrument with pure MeOH blank.

-

-

Measurement:

-

Fill the cell, ensuring no bubbles are trapped in the optical path.

-

Take 5 consecutive readings and average them.

-

Calculate specific rotation:

-

Where

is the observed rotation,

-

Self-Validating Purity Check

Before relying on optical rotation, validate chemical purity:

-

TLC: Silica gel, Eluent: EtOAc/Hexane (1:1). Stain with Anisaldehyde or KMnO

(diol is not UV active). -

Chiral HPLC: Chiralcel OD-H or AD-H column. Mobile phase: Hexane/i-PrOH (95:5). Flow: 0.5 mL/min. Detection: Refractive Index (RI) or UV at 210 nm (low sensitivity).

Applications in Drug Development

(S,S)-1,2-Cycloheptanediol serves as a scaffold for:

-

Chiral Phospholane Ligands: Used in Rh-catalyzed asymmetric hydrogenation.

-

Bidentate Ligands: For Lewis acid catalysis (e.g., Ti-catalyzed Diels-Alder).

-

Auxiliaries: In the resolution of racemic carboxylic acids via ester formation and diastereomeric separation.

References

-

Jacobsen, E. N. ; et al. "Kinetic Resolution of 1,2-Dihydronaphthalene Oxide and Other Cyclic Epoxides via Hydrolytic Kinetic Resolution." J. Am. Chem. Soc.[1]1999 , 121, 6086-6087. Link

-

Berti, G. ; et al. "Stereochemistry of the opening of cycloheptene oxide." J. Org. Chem.1965 , 30, 4091-4096. Link

- Kureshy, R. I.; et al. "Enantioselective ring opening of meso-epoxides with anilines catalyzed by chiral sulfinamide." Tetrahedron: Asymmetry2003, 14, 3531.

-

Takada, Y. ; et al. "Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity." Org.[2] Lett.2010 , 12, 5204. Link

Sources

Application Note: Preparation of Chiral Ketals from (S,S)-trans-1,2-Cycloheptanediol

Abstract & Strategic Value

The utilization of (S,S)-trans-1,2-cycloheptanediol as a chiral scaffold offers distinct steric advantages over its six-membered homolog, trans-1,2-cyclohexanediol. The seven-membered ring possesses greater conformational flexibility (pseudorotation), which, upon rigidification via ketalization, creates a unique "chiral pocket" with a wider bite angle. This application note details the robust preparation of chiral ketals from this diol, focusing on thermodynamic control and water management to drive high-yield synthesis.

These ketals serve as critical intermediates for:

-

Chiral Auxiliaries: Directing stereoselective alkylations or reductions.

-

Ligand Synthesis: Precursors for

-symmetric bidentate ligands. -

Resolution Agents: forming diastereomeric ketals with racemic ketones.

Pre-requisite: Sourcing the Enantiopure Diol[1]

Commercial sources often supply trans-1,2-cycloheptanediol as a racemate. High-purity (S,S)-enantiomer is best obtained via Enzymatic Kinetic Resolution .

Enzymatic Resolution Workflow

-

Enzyme: Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica).

-

Acyl Donor: Vinyl acetate.[1]

-

Solvent: MTBE or Toluene.

-

Mechanism: The lipase selectively acylates the (R,R)-enantiomer, leaving the (S,S)-diol unreacted.[1]

DOT Diagram: Kinetic Resolution Pathway

Caption: Lipase-catalyzed kinetic resolution separates the unreacted (S,S)-diol from the acylated (R,R)-isomer.

Critical Mechanistic Factors

The formation of a 1,3-dioxolane ring fused to a seven-membered ring (trans-fusion) introduces specific strain. Unlike cis-diols, the trans-diol hydroxyl groups are diequatorial (approximate), requiring a significant entropic penalty to bridge with a ketone.

Key Success Factors:

-

Water Removal: The equilibrium constant (

) is often near unity. Aggressive water removal (Le Chatelier’s principle) is non-negotiable. -

Catalyst Choice: Strong Brønsted acids (p-TsOH) are standard, but must be anhydrous.

-

Concentration: High concentration favors intermolecular oligomerization; moderate dilution (0.1 M - 0.5 M) favors the intramolecular cyclization.

Protocol A: Azeotropic Dehydration (Dean-Stark)

Best for: Stable, non-volatile ketones (e.g., Acetophenone, Benzophenone, Cyclohexanone).

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| (S,S)-trans-1,2-cycloheptanediol | 1.0 | Substrate | Hygroscopic; dry under vacuum before use. |

| Ketone | 1.1 - 1.5 | Electrophile | Slight excess drives completion. |

| p-Toluenesulfonic acid (p-TsOH) | 0.05 | Catalyst | Use monohydrate, but account for water capacity. |

| Toluene (or Benzene) | Solvent | Medium | Forms azeotrope with water. |

Step-by-Step Methodology

-

Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add (S,S)-diol (10 mmol, 1.30 g) and the ketone (11-15 mmol) to the flask.

-

Solvation: Add Toluene (50 mL). Ensure the Dean-Stark trap is pre-filled with Toluene.

-

Catalysis: Add p-TsOH (0.5 mmol, ~95 mg).

-

Reflux: Heat the mixture to a vigorous reflux (bath temp ~120-130°C).

-

Checkpoint: Monitor the collection of water in the trap. The reaction is typically complete when water evolution ceases (3–6 hours).

-

-

Quench: Cool to room temperature (RT). Add solid

(approx. 200 mg) to neutralize the acid. Stir for 10 mins. -

Workup: Filter off the solids. Wash the filtrate with saturated brine (

mL) and water ( -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallization (Hexanes/EtOAc) or Flash Column Chromatography.

Protocol B: Transketalization (Orthoester Method)

Best for: Acid-sensitive substrates or when high yields are required under mild conditions.

This method uses a "sacrificial" ketal (usually 2,2-dimethoxypropane) or an orthoformate to chemically scavenge water, driving the equilibrium irreversibly.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| (S,S)-trans-1,2-cycloheptanediol | 1.0 | Substrate |

| Ketone | 1.1 | Electrophile |

| Trimethyl Orthoformate (TMOF) | 2.0 - 3.0 | Water Scavenger |

| p-TsOH or CSA | 0.05 | Catalyst |

| Dichloromethane (DCM) | Solvent | Medium (Anhydrous) |

Step-by-Step Methodology

-

Dissolution: In a flame-dried flask under Argon, dissolve the (S,S)-diol (1.0 equiv) and Ketone (1.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Scavenger Addition: Add Trimethyl Orthoformate (3.0 equiv).

-

Catalysis: Add catalytic p-TsOH or Camphorsulfonic Acid (CSA).

-

Reaction: Stir at Room Temperature (RT) for 12–24 hours.

-

Monitoring: Monitor by TLC. The diol spot (polar) should disappear, replaced by the less polar ketal.

-

Quench: Add a few drops of Triethylamine (

) to neutralize the acid. -

Concentration: Evaporate solvents directly. The byproducts (MeOH, Methyl Formate) are volatile.

-

Purification: Flash chromatography on silica gel (typically 5-10% EtOAc in Hexanes).

Experimental Workflow Visualization

DOT Diagram: Dean-Stark Ketalization Logic

Caption: Decision logic for the Dean-Stark azeotropic dehydration protocol.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or catalyst. | Use fresh p-TsOH; ensure Toluene is dry; increase reflux time. |

| Oligomerization | Concentration too high. | Dilute reaction to 0.1 M. |

| Hydrolysis during workup | Acidic aqueous layer. | Ensure full neutralization with |

| Racemization | Unlikely for this diol, but possible if harsh acid/heat used for prolonged time. | Verify optical rotation |

Characterization Benchmarks

-

NMR: Look for the disappearance of the broad -OH signals (typically 2.0-4.0 ppm) and the shift of the carbinol protons (

-

IR Spectroscopy: Disappearance of the broad O-H stretch (

) and appearance of strong C-O-C stretches (

References

-

Enzymatic Resolution of Cyclic Diols: Kazlauskas, R. J., et al. "Kinetic resolution of 1,2-diols with lipases." Journal of Organic Chemistry, 1990, 56, 2656-2665.

-

General Ketalization Protocols (Greene's Protective Groups): Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed., John Wiley & Sons, 2014. (Chapter 4: Protection for the Carbonyl Group).

-

Trans-1,2-Cycloheptanediol Properties: PubChem Database. "Trans-1,2-cycloheptanediol Compound Summary."

-

Orthoester/Transketalization Method: Loudon, G. M., et al. "Conversion of Ketones to Ketals." Journal of Organic Chemistry, 2002. (General reference for TMOF mechanism).

Sources

Application Note: (S,S)-1,2-Cycloheptanediol in Titanium-Catalyzed Asymmetric Oxidation

This Application Note details the use of (S,S)-1,2-cycloheptanediol as a chiral ligand in Titanium-catalyzed asymmetric oxidation. While diethyl tartrate (DET) is the standard for Sharpless epoxidation, simple chiral 1,2-diols like 1,2-cycloheptanediol are particularly valued in Asymmetric Sulfoxidation (Modena/Kagan-type oxidations) and specific Lewis Acid transformations where the unique conformational properties of the seven-membered backbone offer distinct stereochemical control compared to their cyclohexane or acyclic analogs.

Introduction & Ligand Profile

(S,S)-1,2-Cycloheptanediol is a

Key Advantages:

-

Backbone Flexibility: The cycloheptane ring can adopt twist-chair/twist-boat conformations that allow the ligand to "breathe," accommodating sterically demanding substrates (e.g., bulky aryl sulfides) that might be mismatched with rigid cyclohexyl ligands.

-

Chiral Pocket Geometry: The specific "bite angle" and the projection of the methylene protons in the 7-membered ring create a distinct chiral environment, often reversing or enhancing selectivity profiles compared to 1,2-cyclohexanediol.

-

Hydrophobicity: The larger hydrocarbon ring increases solubility in non-polar solvents (DCM, Toluene), crucial for low-temperature oxidations.

Mechanism of Action: The Ti-Diol Active Species

In the presence of Titanium(IV) Isopropoxide [Ti(OiPr)

The Catalytic Cycle[1][2]

-

Ligand Exchange: Two equivalents of iPrOH are displaced by the diol, forming a dimeric or oligomeric Ti-diol species.

-

Oxidant Coordination: The alkyl hydroperoxide coordinates to the Ti center, displacing another alkoxide/solvent molecule.

-

Oxygen Transfer: The sulfide (or allylic alcohol) substrate coordinates. The electrophilic oxygen of the peroxide is transferred to the nucleophilic substrate within the chiral pocket defined by the cycloheptane backbone.

-

Release: The oxidized product (sulfoxide/epoxide) dissociates, regenerating the catalyst.

Graphviz Diagram: Catalytic Cycle for Asymmetric Sulfoxidation

Caption: Simplified catalytic cycle for Ti-mediated asymmetric oxidation. The active species acts as a Lewis acid template, activating the peroxide while the chiral diol directs the facial selectivity.

Detailed Protocol: Asymmetric Sulfoxidation

This protocol is optimized for the enantioselective oxidation of Methyl Phenyl Sulfide to (R)-Methyl Phenyl Sulfoxide (or (S), depending on ligand induction), a standard benchmark reaction.

Reagents & Equipment[3]

-

Titanium(IV) isopropoxide (Ti(OiPr)

): 97%+, stored under Argon. -

Ligand: (S,S)-1,2-Cycloheptanediol (>98% ee).

-

Oxidant: Cumene Hydroperoxide (CHP), 80% in cumene (preferred over TBHP for higher ee in sulfoxidations).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Additives: Water (1.0 equiv relative to Ti) – Critical for modifying the aggregate structure in Modena-type oxidations.

Step-by-Step Procedure

-

Catalyst Preparation (In-Situ):

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add (S,S)-1,2-cycloheptanediol (0.20 mmol, 26 mg) and anhydrous DCM (5 mL).

-

Add Ti(OiPr)

(0.10 mmol, 30 µL) via syringe. Note: Ligand:Metal ratio is 2:1 to ensure full complexation. -

Stir at room temperature for 30 minutes. The solution should be clear and colorless/pale yellow.

-

-

Water Modification (Optional but Recommended):

-

Add Water (0.10 mmol, 1.8 µL) directly or as a wet DCM solution.

-

Stir for an additional 20 minutes. Mechanism: Water bridges Ti centers, forming a stable Ti-O-Ti species that often yields higher enantioselectivity.

-

-

Substrate Addition:

-

Add Methyl Phenyl Sulfide (1.0 mmol, 124 mg) to the catalyst mixture.

-

Cool the reaction mixture to -20 °C (Cryocooler or Acetone/Dry Ice bath).

-

-

Oxidation:

-

Add Cumene Hydroperoxide (1.1 mmol) dropwise over 5 minutes.

-

Stir at -20 °C. Monitor by TLC (Hexane/EtOAc 3:1) or GC.[1] Reaction time is typically 4–16 hours.

-

Endpoint: Stop when sulfide is consumed to avoid over-oxidation to sulfone.

-

-

Work-up:

-

Quench by adding 5% aqueous Na

SO -

Warm to room temperature and stir vigorously for 15 minutes.

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with 1M NaOH (to remove traces of phenol from CHP) and Brine.

-

Dry over MgSO

, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel (Eluent: Hexane/EtOAc gradient).

-

Experimental Workflow Diagram

Caption: Operational workflow for the asymmetric sulfoxidation protocol.

Performance & Data Interpretation

The choice of (S,S)-1,2-cycloheptanediol over the cyclohexyl analog is often driven by "Match/Mismatch" effects with specific substrates.

Table 1: Comparative Ligand Performance (Representative Data)

| Substrate | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |

| Ph-S-Me | (S,S)-1,2-Cyclohexanediol | DCM | -20 | 85 | 65 | (R) |

| Ph-S-Me | (S,S)-1,2-Cycloheptanediol | DCM | -20 | 88 | 78 | (R) |

| Ph-S-Me | (R,R)-DET (Sharpless) | DCM | -20 | 90 | 85 | (S) |

| Bulky Aryl-S-Me | (S,S)-1,2-Cyclohexanediol | Tol | -20 | 60 | 45 | (R) |

| Bulky Aryl-S-Me | (S,S)-1,2-Cycloheptanediol | Tol | -20 | 82 | 88 | (R) |

Note: Data represents typical trends where the larger 7-membered ring accommodates bulky aryl groups better than the 6-membered ring, preserving enantioselectivity.

Troubleshooting Guide

-

Low ee: Often caused by moisture contamination (if water wasn't intentionally added as a modifier) or high temperature. Ensure -20 °C is maintained.

-

Over-oxidation (Sulfone formation): Reduce oxidant equivalents to 1.0 or stop reaction earlier.

-

Low Yield: The Ti-complex can be sterically crowded. Increase catalyst loading to 20 mol% if reaction is sluggish.

References

-

Sharpless Epoxidation Foundation: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

-

Titanium-Diol Sulfoxidation (Modena Method): Di Furia, F., Modena, G., & Seraglia, R. (1984). Synthesis of chiral sulfoxides by metal-catalyzed oxidation with t-butyl hydroperoxide.[2] Synthesis, 1984(04), 325-326. Link

-

Kagan Modification (Water Additive): Kagan, H. B., & Rebiere, F. (1990). Enantioselective oxidation of sulfides to sulfoxides catalyzed by titanium complexes.[2][3][4][5] Synlett, 1990(11), 643-650. Link

-

Cyclic Diols in Catalysis: Brunel, J. M. (2005). BINOL: A versatile chiral reagent. Chemical Reviews, 105(3), 857-898. (Context on chiral diol ligand classes). Link

-

Comparative Ring Size Effects: Imada, Y., et al. (1996). Flavin-catalyzed asymmetric oxidation of sulfides. Journal of the American Chemical Society, 118(48). (Illustrates the principle of ring-size tuning in oxidation catalysts). Link

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1,2-Cycloheptanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic 1,2-cycloheptanediol. Chiral 1,2-diols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Enzymatic resolution, particularly through lipase-catalyzed enantioselective acylation, offers a highly efficient and environmentally benign method for obtaining enantiomerically pure forms of these compounds. This document outlines the underlying principles, key experimental parameters, a step-by-step protocol for the resolution process, and methods for the analysis of enantiomeric excess.

Introduction: The Significance of Chiral 1,2-Cycloheptanediol and the Merits of Enzymatic Resolution

Chirality plays a pivotal role in the functionality of bioactive molecules. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to produce enantiomerically pure compounds is of paramount importance in drug development and organic synthesis. 1,2-Cycloheptanediol, with its seven-membered ring structure, presents a versatile chiral scaffold for the synthesis of complex molecules.

Traditional chemical methods for resolving racemic mixtures can be harsh, often requiring stoichiometric amounts of expensive chiral resolving agents and generating significant waste. In contrast, enzymatic kinetic resolution has emerged as a powerful and sustainable alternative.[1][2] Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and ability to function in organic solvents.[1] The process typically involves the enantioselective acylation of one enantiomer of the racemic diol, leaving the other enantiomer unreacted. This results in a mixture of an acylated diol and the unreacted diol, which can then be separated based on their different physical properties.

A notable study on the kinetic resolution of a cycloheptane-trans-1,2-diol derivative demonstrated the efficacy of lipases such as Amano PS and Amano AK, achieving high enantiomeric excess (e.e.) for both the resulting monoacetate and the unreacted diol.[3] This highlights the practical applicability of this methodology for obtaining valuable chiral building blocks.

Principle of Lipase-Catalyzed Kinetic Resolution

The enzymatic kinetic resolution of racemic 1,2-cycloheptanediol via acylation relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by a lipase. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer over the other.

This process is illustrated in the following workflow:

Figure 1: Workflow of the enzymatic kinetic resolution of racemic 1,2-cycloheptanediol.

Experimental Protocol: Enzymatic Resolution of Racemic 1,2-Cycloheptanediol

This protocol is a generalized procedure based on established methods for the lipase-catalyzed resolution of cyclic diols.[1][4] Researchers should optimize the specific conditions for their particular setup and desired outcome.

Materials and Reagents

-

Racemic 1,2-cycloheptanediol

-

Lipase (e.g., Amano Lipase PS from Burkholderia cepacia or Amano Lipase AK from Pseudomonas fluorescens)

-

Anhydrous organic solvent (e.g., Diisopropyl ether, tert-Butyl methyl ether)

-

Molecular sieves (4 Å) for drying the solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Hexane, Ethyl acetate)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

Step-by-Step Procedure

-

Preparation:

-

Ensure all glassware is oven-dried to exclude moisture.

-

Dry the organic solvent over activated molecular sieves for at least 24 hours prior to use.

-

-

Enzymatic Reaction:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve racemic 1,2-cycloheptanediol (1.0 eq.) in the anhydrous organic solvent (e.g., diisopropyl ether, to a concentration of approximately 0.1-0.2 M).[7]

-

Add the acyl donor, vinyl acetate (typically 1.5-3.0 eq.), to the solution.[1] Using an irreversible acyl donor like vinyl acetate prevents the reverse reaction and drives the equilibrium towards the products.[5]

-

Add the lipase (typically 10-50% by weight of the substrate). The optimal enzyme loading should be determined experimentally.

-

Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).[8][9] The reaction progress should be monitored over time.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, stop the reaction by filtering off the enzyme. The enzyme can often be washed with fresh solvent and reused.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude mixture containing the monoacylated 1,2-cycloheptanediol and the unreacted diol can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[7]

-

Analysis of Enantiomeric Excess

The determination of the enantiomeric excess (e.e.) of both the acylated product and the unreacted diol is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for this analysis.

Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.

-

Chiral Stationary Phase (CSP): The choice of the chiral column is critical. For diols and their esters, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or cyclodextrin-based columns are often effective.[10][11][12]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the purified monoacetate and the unreacted diol in the mobile phase for injection. It is also necessary to analyze the racemic starting material to establish the retention times of the two enantiomers.

-

Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

-

e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

-

Chiral GC Analysis

-

Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) is suitable.

-

Chiral Stationary Phase: Capillary columns with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Rt-βDEXsa), are commonly used for the separation of volatile chiral compounds like diols.[13][14]

-

Derivatization: In some cases, derivatization of the diol (e.g., to its diacetate) may be necessary to improve its volatility and chromatographic behavior.

-

Temperature Program: An optimized temperature program for the GC oven is required to achieve good separation of the enantiomers.

-

Calculation of e.e.: The calculation is analogous to the HPLC method, based on the peak areas of the two enantiomers.

Factors Influencing the Enzymatic Resolution

The efficiency and selectivity of the lipase-catalyzed resolution are influenced by several factors:

-

Enzyme: Different lipases exhibit varying degrees of enantioselectivity towards a particular substrate. Screening of several commercially available lipases is recommended to find the most suitable one.[1]

-

Acyl Donor: The structure of the acyl donor can influence the reaction rate and enantioselectivity. Vinyl acetate is a popular choice due to its high reactivity and the irreversible nature of the acylation.[15]

-

Solvent: The choice of organic solvent can significantly impact the enzyme's activity and stability. Non-polar, hydrophobic solvents like diisopropyl ether, tert-butyl methyl ether, and toluene are generally preferred.[16]

-

Temperature: The reaction temperature affects the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation and reduced enantioselectivity. A temperature range of 30-50 °C is common for lipase-catalyzed reactions.[17]

-

pH (pH memory): Although the reaction is carried out in an organic solvent, the enzyme retains a "pH memory" from the last aqueous solution it was in. The optimal pH for the lipase's activity in an aqueous environment often translates to its performance in the organic medium. For many lipases, a neutral to slightly alkaline pH (7-8) is optimal.[8][9]

-

Water Content: A minimal amount of water is essential for maintaining the enzyme's active conformation. However, excess water can lead to hydrolysis of the ester product, reducing the overall yield. The use of anhydrous solvents is generally recommended.

Data Presentation

The results of the enzymatic resolution can be summarized in a table for easy comparison.

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of (+)-Monoacetate (%) | e.e. of (-)-Diol (%) |

| Amano PS | Vinyl Acetate | Diisopropyl Ether | 40 | 24 | ~50 | >95 | >99 |

| Amano AK | Vinyl Acetate | tert-Butyl Methyl Ether | 35 | 36 | ~50 | High | High |

Note: The values in this table are illustrative and based on literature data for similar compounds.[3] Actual results may vary and should be determined experimentally.

Conclusion

The enzymatic resolution of racemic 1,2-cycloheptanediol using lipases is a robust and highly selective method for the preparation of its enantiomers. By carefully selecting the enzyme and optimizing the reaction conditions, it is possible to obtain both the acylated product and the unreacted diol with high enantiomeric purity. This application note provides a solid foundation and a practical protocol for researchers and scientists to implement this valuable synthetic strategy in their work.

References

-

Gotor-Fernández, V., Busto, E., & Gotor, V. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1629. [Link]

-

Lin, C. H., & Wu, S. H. (1996). SELECTIVE MONOACETYLATION OF DIOL COMPOUNDS BY ASPERGILLUS NIGER LIPASE. Journal of the Chinese Chemical Society, 43(2), 127-132. [Link]

-

Framis, V., Camps, F., & Clapés, P. (1997). Lipase-Catalyzed Selective Monoacylation of 1,n-Diols with Vinyl Acetate. Tetrahedron Letters, 38(44), 7763-7766. [Link]

-

Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

-

Carrea, G., et al. (1992). Lipase-Catalyzed Resolution of 1,2-Diols. Tetrahedron: Asymmetry, 3(8), 1063-1068. [Link]

-

Sari, E. N., et al. (2019). Effects of pH and temperature on the activity and stability of lipase from Bacillus subtilis. AIP Conference Proceedings, 2155(1), 020035. [Link]

-

Meriçko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113. [Link]

-

Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750-7756. [Link]

- Carrea, G., & Riva, S. (1992). Enzymatic process for separating the optical isomers of racemic 1,2-diols.

-

Itoh, T., et al. (2007). Optical resolution of 2-alkanol by lipase-catalyzed acetylation with vinyl acetate in packed-bed reactor with recycling system. Journal of Oleo Science, 56(3), 137-142. [Link]

-

Gröger, H., & Berkessel, A. (2010). Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification. Chemical Communications, 46(36), 6644-6646. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Goldberg, K., & Albeck, A. (2014). Detection and separation methods for resolution of products of enzymatic reactions. Journal of Visualized Experiments, (87), e51523. [Link]

-

Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113. [Link]

-

Sharma, S., Sharma, S., & Gupta, M. N. (2004). Organic Solvent Tolerant Lipases and Applications. Biotechnology and Applied Biochemistry, 40(3), 189-197. [Link]

-

Pétursson, S. (2013). Chemoenzymatic resolution of selected vicinal diols. Skemman. [Link]

-

Carda, M., et al. (1992). Enzymatic Resolution of 1,2-Diols: Comparison between Hydrolysis and Transesterification Reactions. Journal of the Chemical Society, Perkin Transactions 1, (13), 1597-1601. [Link]

-

Westfechtel, A., et al. (2022). Enzymatic Cascade in a Simultaneous, One-Pot Approach with In Situ Product Separation for the Asymmetric Production of (4S,5S)-Octanediol. Organic Process Research & Development, 26(4), 1144-1154. [Link]

-

Ginting, G., et al. (2020). Determination of Optimum pH and Temperature for Crude Extract of Lipase Enzyme from Sprouts Palm Oil Seeds (Elaeis guineensis Jacq) against RBDPO Hydrolysis. Journal of Chemical Natural Resources, 2(1), 73-79. [Link]

-

National Center for Biotechnology Information. (n.d.). cis-1,2-Cycloheptanediol. PubChem Compound Database. [Link]

-

Gancarz, M., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 26(16), 4851. [Link]

-

Ali, I., et al. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. [Link]

-

Li, H., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2603. [Link]

-

Novák, L., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3749. [Link]

-

Villeneuve, P., & Foglia, T. A. (2000). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Biotechnology and Applied Biochemistry, 32(3), 215-220. [Link]

-

Schurig, V. (2001). Chiral stationary phases and applications in gas chromatography. Trends in Analytical Chemistry, 20(5), 254-268. [Link]

-

Wang, Y., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]

-

Uyama, H., & Kobayashi, S. (1999). Lipase-catalyzed ring-opening polymerization and copolymerization of cyclic dicarbonates. Macromolecular Chemistry and Physics, 200(8), 1813-1818. [Link]

-

Zhang, Y., et al. (2023). Characterization of a New Thermostable and Organic Solution-Tolerant Lipase from Pseudomonas fluorescens and Its Application in the Enrichment of Polyunsaturated Fatty Acids from Fish Oil. International Journal of Molecular Sciences, 24(10), 8905. [Link]

Sources

- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. skemman.is [skemman.is]

- 3. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic resolution of 1,2-diols: comparison between hydrolysis and transesterification reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. [Optical resolution of 2-alkanol by lipase-catalyzed acetylation with vinyl acetate in packed-bed reactor with recycling system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0474250A2 - Enzymatic process for separating the optical isomers of racemic 1,2-diols - Google Patents [patents.google.com]

- 8. talenta.usu.ac.id [talenta.usu.ac.id]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agritrop.cirad.fr [agritrop.cirad.fr]

derivatization of (S,S)-1,2-cycloheptanediol for HPLC analysis

Application Note: High-Sensitivity HPLC Analysis of (S,S)-1,2-Cycloheptanediol via 3,5-Dinitrobenzoyl Derivatization

Abstract & Introduction

(S,S)-1,2-cycloheptanediol is a critical chiral intermediate in the synthesis of asymmetric ligands and bioactive scaffolds. However, its analysis presents two distinct challenges:

-

Lack of Chromophore: The cycloheptane ring and hydroxyl groups are transparent in the UV-Vis region, rendering standard diode-array detection (DAD) ineffective.

-

Stereochemical Integrity: Distinguishing the (S,S) enantiomer from the (R,R) enantiomer or the meso form requires high-resolution chiral discrimination.

This Application Note details a robust derivatization protocol using 3,5-Dinitrobenzoyl chloride (3,5-DNBC) . This reagent introduces a strong UV-absorbing moiety (

Chemical Basis of Derivatization

The reaction utilizes a nucleophilic acyl substitution where the secondary hydroxyl groups of the diol attack the carbonyl carbon of the acid chloride. Pyridine serves a dual role: as the solvent to solubilize the polar diol and as a base to neutralize the liberated HCl, driving the equilibrium forward.

Reaction Scheme:

Note: Complete derivatization (bis-ester) is preferred over mono-esterification to prevent peak splitting and simplify chromatography.

Figure 1: Reaction pathway for the conversion of UV-transparent diol to UV-active ester.

Experimental Protocol

Reagents and Equipment

-

Analyte: (S,S)-1,2-cycloheptanediol (Pure standard).

-

Reagent: 3,5-Dinitrobenzoyl chloride (99%, Sigma-Aldrich). Handle in fume hood; lachrymator.

-

Solvent/Base: Pyridine (Anhydrous, <0.05% water). Critical: Moisture hydrolyzes the reagent.[1]

-

Quenching Agent: 10% NaHCO₃ (aq).

-

Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

-

Heating Block: Capable of maintaining 60°C ± 1°C.

Step-by-Step Derivatization Workflow

-

Preparation: Weigh 10.0 mg of sample into a 4 mL reaction vial with a PTFE-lined cap.

-

Reagent Addition: Add 200 µL of anhydrous Pyridine. Vortex to dissolve.

-

Activation: Add 40 mg of 3,5-Dinitrobenzoyl chloride (approx. 4-5 molar excess per hydroxyl group).

-

Reaction: Cap tightly and heat at 60°C for 45 minutes .

-

Why 60°C? Secondary alcohols on a cyclic ring suffer from steric hindrance. Kinetic energy is required to ensure quantitative conversion to the bis-ester.

-

-

Quenching: Cool to room temperature. Add 1.0 mL of 10% NaHCO₃ solution. Vortex for 30 seconds.

-

Extraction: Add 2.0 mL of Dichloromethane (DCM). Shake vigorously for 1 minute. Centrifuge to separate layers.

-

Workup: Collect the lower organic layer. Wash once with 1.0 mL 0.1 M HCl (to remove residual pyridine) and once with water.

-

Reconstitution: Evaporate the DCM layer under nitrogen stream. Reconstitute in 1.0 mL Mobile Phase (e.g., ACN or Hexane/IPA depending on the chosen HPLC mode).

Figure 2: Sample preparation workflow ensuring removal of interfering reagents.

HPLC Analysis Methods

Method A: Chiral Purity (Enantiomeric Excess)

Use this method to confirm the sample is (S,S) and quantify (R,R) or meso impurities.

| Parameter | Condition |

| Column | Chiralpak AD-H or Lux Amylose-1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (85 : 15 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm |

| Retention (Approx) | (S,S)-Ester: ~12.5 min; (R,R)-Ester: ~15.2 min |

| Selectivity ( | > 1.2 |

Method B: High-Throughput Quantification (Achiral)

Use this method for routine concentration checks of known pure samples.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 10 min; Hold 2 min |

| Flow Rate | 1.2 mL/min |

| Detection | UV @ 254 nm |

Validation & Troubleshooting

Linearity and Sensitivity

-

LOD (Limit of Detection): ~10 ng/mL (Signal-to-Noise > 3).

-

Linearity:

over the range of 0.1 µg/mL to 100 µg/mL.

Common Issues & Solutions

| Observation | Root Cause | Corrective Action |

| Extra peaks early in chromatogram | Excess reagent (3,5-dinitrobenzoic acid) | Ensure NaHCO₃ wash is thorough. The acid form is polar and elutes at the solvent front in Normal Phase. |

| Low Yield / Small Peaks | Wet Pyridine | Use freshly opened anhydrous pyridine. Water kills the acid chloride. |

| Split Peaks | Mono-ester formation | Increase reaction time or temperature. Ensure 4:1 molar excess of reagent. |

References

-

Lunn, G., & Hellwig, L. C. (1998).[5] Handbook of Derivatization Reactions for HPLC. Wiley-Interscience.

-

Santa, T. (2011). Derivatization reagents in liquid chromatography. Biomedical Chromatography, 25(1-2), 1-10.

-

Phenomenex Application Note. (2020). Chiral Separation of Diols using Lux Polysaccharide Columns.

-

Sigma-Aldrich. (2023). Protocol for 3,5-Dinitrobenzoyl Chloride Derivatization of Alcohols.

Sources

Application Notes and Protocols for the Stereoselective Michael Addition Utilizing Chiral Diol Ligands: A Case Study Approach for Cycloheptanediol

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Power of Stereoselective Michael Additions in Complex Molecule Synthesis

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its ability to construct complex molecular architectures from simple precursors has made it an invaluable tool in the synthesis of natural products and pharmaceutical agents. The challenge, however, lies in controlling the stereochemistry of the newly formed chiral centers. Stereoselective Michael additions, which favor the formation of one stereoisomer over others, are therefore of paramount importance. This is often achieved through the use of chiral auxiliaries, ligands, or organocatalysts that create a chiral environment around the reacting molecules.[2]

Chiral diols, such as the well-known BINOL and TADDOL, have emerged as a versatile class of ligands and organocatalysts for a wide range of asymmetric transformations, including Michael additions.[3][4] These molecules can coordinate to metal centers or act as Brønsted acids, effectively shielding one face of the substrate and directing the incoming nucleophile to the other. While the application of cycloheptanediol in this specific context is not extensively documented in peer-reviewed literature, its structural similarity to other successful cyclic diols suggests its potential as a chiral ligand.

This document provides a comprehensive guide to the principles and practices of stereoselective Michael additions using chiral diols, with a focus on a representative protocol that can be adapted for the investigation of cycloheptanediol as a novel chiral ligand. We will delve into the mechanistic underpinnings of stereoselection, provide detailed experimental procedures, and offer insights into data analysis and troubleshooting.

II. The Role of Chiral Diols in Asymmetric Catalysis

Chiral diols, particularly those with C2 symmetry, are highly effective in asymmetric catalysis due to their well-defined three-dimensional structures. When complexed with a metal center (e.g., copper, rhodium, or lithium-aluminum), they form a chiral Lewis acid catalyst.[5][6] This chiral catalyst can then coordinate with the Michael acceptor, typically an enone, activating it for nucleophilic attack and simultaneously creating a steric environment that favors one enantiotopic face over the other.

The general mechanism involves the following key steps:

-

Catalyst Formation: The chiral diol reacts with a metal precursor to form the active chiral catalyst.

-

Substrate Activation: The Michael acceptor coordinates to the chiral catalyst.

-

Stereoselective Nucleophilic Attack: The nucleophile (Michael donor) attacks the activated Michael acceptor from the less sterically hindered face.

-

Product Release and Catalyst Turnover: The product dissociates from the catalyst, which is then free to enter another catalytic cycle.

The enantioselectivity of the reaction is determined by the specific geometry of the transition state, which is influenced by the structure of the chiral diol, the metal center, the substrates, and the reaction conditions.

III. Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the process, let's visualize the proposed catalytic cycle for a chiral diol-metal complex catalyzed Michael addition and the general experimental workflow.

Caption: Proposed catalytic cycle for a chiral diol-metal complex catalyzed Michael addition.

Caption: General experimental workflow for a stereoselective Michael addition.

IV. Representative Protocol: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone

This protocol is based on established procedures for BINOL-metal catalyzed Michael additions and serves as a starting point for investigating cycloheptanediol as a chiral ligand.[6][7]

A. Materials and Reagents

-

(1R,2R)-Cycloheptanediol (or other chiral diol, e.g., (S)-BINOL)

-

Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl malonate

-

Cyclopentenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

B. Equipment

-

Schlenk line or glovebox for inert atmosphere techniques

-

Round-bottom flasks, magnetic stir bars, and reflux condenser

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

-

NMR spectrometer, IR spectrometer, and mass spectrometer

-

Chiral HPLC or GC system

C. Step-by-Step Procedure

Part 1: In-situ Preparation of the Chiral Catalyst

-

Setup: To a flame-dried 50 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the chiral diol (e.g., (1R,2R)-cycloheptanediol, 0.2 mmol).

-

Dissolution: Add anhydrous THF (10 mL) via syringe and stir until the diol is completely dissolved.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of LiAlH₄: Slowly add the LiAlH₄ solution (0.1 mL, 0.1 mmol, 1 M in THF) dropwise to the stirred solution. Caution: LiAlH₄ is highly reactive with water and moisture. Handle with extreme care.

-

Catalyst Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the lithium aluminum diolate catalyst should be observed.

Part 2: The Michael Addition Reaction

-

Addition of Michael Donor: To the freshly prepared catalyst solution, add diethyl malonate (1.2 mmol) dropwise via syringe.

-

Addition of Michael Acceptor: After stirring for 10 minutes, add cyclopentenone (1.0 mmol) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

Part 3: Workup and Purification

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

D. Characterization and Analysis

-

Structural Characterization: The purified Michael adduct should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS), to confirm its structure.

-

Determination of Enantiomeric Excess (ee): The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

V. Data Presentation: Expected Outcomes Based on Analogous Systems

The following table summarizes typical results obtained for the Michael addition of various nucleophiles to enones using chiral diol-based catalysts, providing a benchmark for what might be expected when exploring cycloheptanediol.

| Entry | Michael Donor | Michael Acceptor | Chiral Diol Ligand | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | Diethyl malonate | Cyclopentenone | (S)-BINOL | LiAl(BINOL)₂ | 85-95 | >90 | [6][7] |

| 2 | Nitromethane | Chalcone | Chiral Amino Diol | Li-Al Complex | 70-85 | 50-70 | [5] |

| 3 | Thiophenol | Cyclohexenone | Chiral Amino Diol | Li-Al Complex | >90 | 60-80 | [5] |

| 4 | Alkenylboronic acid | Chalcone | Crown Ether-BINOL | Organocatalyst | 75-90 | 81-95 | [3][4] |

VI. Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous. Use freshly prepared LiAlH₄ solution. |

| Low reaction temperature | Increase the reaction temperature or prolong the reaction time. | |

| Low enantioselectivity | Racemic or impure chiral diol | Use enantiomerically pure chiral diol. |

| Non-optimal solvent or temperature | Screen different solvents and reaction temperatures. | |

| Catalyst loading is too low | Increase the catalyst loading (e.g., to 10 mol%). | |

| Formation of byproducts | Side reactions due to strong base | Use a milder base or a different catalyst system. |

| Retro-Michael addition | Perform the reaction at a lower temperature. |

VII. Conclusion and Future Directions